1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1) is a critical fluorinated heterocyclic building block, primarily utilized as the core precursor for succinate dehydrogenase inhibitor (SDHI) fungicides such as penthiopyrad. Unlike non-fluorinated or partially fluorinated analogs, this compound features a fully fluorinated trifluoromethyl (-CF3) group at the 3-position of the pyrazole ring, which imparts exceptional metabolic stability, high lipophilicity, and a distinct steric profile [1]. In industrial procurement, the material is valued for its specific role in forming the active carboxamide pharmacophore, where the -CF3 group dictates the final molecule's binding thermodynamics at the ubiquinone-binding site of fungal respiratory complex II [2].
Substituting this compound with the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFM-PCA) fundamentally alters the biochemical and physical properties of the downstream product. The -CHF2 group in DFM-PCA acts as a lipophilic hydrogen-bond donor, which decreases the entropy contribution during enzyme binding. In stark contrast, the -CF3 group cannot donate a hydrogen bond, resulting in a completely opposite thermodynamic binding signature that relies on steric bulk and hydrophobic interactions [1]. Consequently, replacing the -CF3 precursor with a -CHF2 or -CH3 analog will yield an active ingredient with a different cross-resistance profile, altered target affinity, and shifted partition coefficient (logP), making generic substitution impossible for penthiopyrad-class manufacturing [2].
The choice between the -CF3 and -CHF2 pyrazole precursors dictates the binding mechanism of the final SDHI fungicide. Studies on succinate:quinone reductase (SQR) inhibitors demonstrate that incorporating the -CHF2 group increases binding affinity via hydrogen bonding while decreasing entropy contribution. Conversely, the -CF3 group from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid displays the completely opposite thermodynamic effect, relying on entropic gains and hydrophobic packing rather than H-bonding [1]. This distinct binding mode is essential for targeting specific fungal strains that have developed resistance to H-bond-dependent DFM-based fungicides [2].
| Evidence Dimension | SQR Binding Thermodynamics |
| Target Compound Data | -CF3 group: Entropy-driven binding, no H-bond donor capability |
| Comparator Or Baseline | -CHF2 group (DFM-PCA): Enthalpy-driven binding via lipophilic H-bond donation |
| Quantified Difference | Opposite thermodynamic entropy/enthalpy contributions during target engagement |
| Conditions | Binding to fungal succinate:quinone reductase (SQR) complex II |
Procuring the -CF3 precursor is mandatory for developers aiming to bypass specific fungal resistance mechanisms that affect DFM-based SDHIs.
During the industrial synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid via the cyclization of ethyl-2-((dimethylamino)methylene)-4,4,4-trifluoro-3-oxobutanoate with methylhydrazine, regioisomeric control is critical. Optimized processes yield the target 3-CF3 isomer at 99.8% to 99.9 mol% purity, with the sterically hindered 5-CF3 isomer suppressed to as low as 0.1 mol% [1]. The presence of the 5-CF3 isomer in lower-grade crude mixtures drastically reduces the yield of the subsequent amidation step, as the proximity of the -CF3 group to the carboxylic acid at the 4-position creates severe steric hindrance .
| Evidence Dimension | Isomeric Purity (3-CF3 vs 5-CF3) |
| Target Compound Data | 99.8% - 99.9 mol% 3-CF3 isomer |
| Comparator Or Baseline | Crude unoptimized synthesis mixtures with higher 5-CF3 isomer content |
| Quantified Difference | Suppression of the unreactive 5-CF3 isomer to ≤ 0.1 mol% |
| Conditions | Optimized cyclization and crystallization workflows |
High regioisomeric purity is critical for procurement, as the 5-CF3 impurity directly reduces the yield and efficiency of the final active ingredient amidation.
The fully fluorinated nature of the -CF3 group imparts significantly higher lipophilicity compared to the -CHF2 or -CH3 analogs. When 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is incorporated into a carboxamide (e.g., penthiopyrad), the resulting active ingredient exhibits a high logP (e.g., penthiopyrad logP = 4.62 at pH 7) [1]. This elevated lipophilicity enhances cuticular penetration and rainfastness in agricultural formulations, whereas substituting with a -CHF2 precursor yields a lower logP, altering the systemic xylem mobility and requiring entirely different surfactant and adjuvant packages [2].
| Evidence Dimension | Lipophilicity contribution (logP) |
| Target Compound Data | High logP contribution (e.g., Penthiopyrad logP = 4.62) |
| Comparator Or Baseline | -CHF2 or -CH3 analogs (lower logP contribution) |
| Quantified Difference | Significantly higher partition coefficient for -CF3 derivatives |
| Conditions | Standard partition coefficient (octanol/water) assays at pH 7 |
Buyers must select the -CF3 precursor to achieve the specific lipophilicity required for highly rainfast, cuticular-penetrating agrochemical formulations.
As the exact structural precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is procured for the commercial-scale synthesis of penthiopyrad. Its high regioisomeric purity (>99.8%) ensures maximum yield during the critical amidation coupling with 2-(1,3-dimethylbutyl)-3-thiophenamine [1].
Research and development teams procure this compound to synthesize novel SDHI libraries aimed at overcoming resistance to DFM-based fungicides. By leveraging the unique entropy-driven binding mode of the -CF3 group, chemists can target mutant SQR enzymes where traditional hydrogen-bonding interactions have been disrupted [2].
Because the -CF3 group significantly increases the partition coefficient (logP) of the final molecule, this precursor is required for formulating highly rainfast foliar treatments that demand strong cuticular penetration and prolonged environmental stability [3].
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